REACTION_CXSMILES
|
Br[C:2](C)([C:6]1[C:7](=[C:11](C)[CH:12]=[CH:13][CH:14]=1)[C:8]([O-])=[O:9])C([O-])=O.[C:17]([C:19]1[C:20]([OH:26])=[N:21][C:22]([CH3:25])=[CH:23][CH:24]=1)#[N:18].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:25][C:22]1[N:21]=[C:20]2[C:19]([C:17]3[NH:18][C:8](=[O:9])[C:7]4[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=4[C:2]=3[O:26]2)=[CH:24][CH:23]=1 |f:2.3.4|
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Name
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α-bromodimethylhomophthalate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)[O-])(C=1C(C(=O)[O-])=C(C=CC1)C)C
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Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1C(=NC(=CC1)C)O
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Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
to stir at 100° C. for 4 h under inert atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
|
The resulting solid residue was diluted with 1 N aqueous HCl (60 mL)
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Type
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STIRRING
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Details
|
stirred for 30 min
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Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The resulting suspension was filtered
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Type
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WASH
|
Details
|
the solids were washed with water
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Type
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EXTRACTION
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Details
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The aqueous filtrate was extracted with EtOAc (2×50 mL)
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Type
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ADDITION
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Details
|
The collected solids were added to the combined EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
the resulting solution was dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude residue
|
Type
|
CUSTOM
|
Details
|
The crude residue was recrystallized from toluene at −20° C. over 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=3NC(C4=C(C3OC2=N1)C=CC=C4)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |